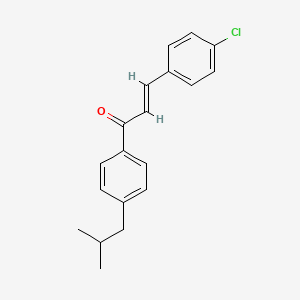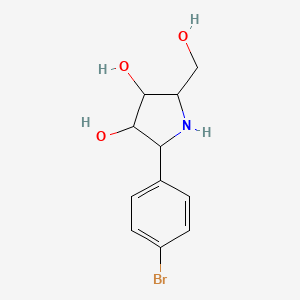
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is commonly used in scientific research. It is a synthetic compound that has been shown to have a variety of applications in both basic and clinical research.
Mecanismo De Acción
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one works by binding to estrogen receptors in target tissues, such as the hypothalamus and pituitary gland. This results in a decrease in the negative feedback loop that normally inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The increased levels of FSH and LH stimulate the ovaries to produce more follicles and eggs, which can increase the chances of ovulation and pregnancy.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has been shown to have a variety of biochemical and physiological effects. In women, it can increase the levels of estradiol and progesterone, which are important hormones for ovulation and pregnancy. In men, it can increase testosterone levels and improve sperm count and motility. In addition, 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has been shown to have anti-estrogenic effects in breast cancer cells, which can slow the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has several advantages for lab experiments, including its ability to induce ovulation and regulate hormone levels in both men and women. It is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to its use in lab experiments. For example, it can have variable effects on different individuals and may not be effective for all types of infertility or breast cancer.
Direcciones Futuras
There are several future directions for research on 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one. One area of interest is its potential use in the treatment of other types of cancer, such as ovarian and endometrial cancer. Another area of interest is its potential use in male contraception, as it has been shown to be effective in reducing sperm count and motility. Additionally, there is ongoing research on the optimal dosing and administration of 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one for infertility treatment and breast cancer therapy.
Métodos De Síntesis
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one is synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with acetone to form 3-(4-chlorophenyl)-2-butanone. This intermediate is then reacted with 4-isobutylbenzaldehyde in the presence of a base to form the final product, 3-(4-chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one is primarily used in scientific research as a tool to study the effects of estrogen on various physiological processes. It is commonly used to induce ovulation in women with infertility issues and to treat male infertility. In addition, 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has been shown to have anti-estrogenic effects in breast cancer cells and has been studied as a potential treatment for breast cancer.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(2-methylpropyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-14(2)13-16-3-8-17(9-4-16)19(21)12-7-15-5-10-18(20)11-6-15/h3-12,14H,13H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKZCMSHVHHKTL-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


